Thalidomide-NH-C8-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
Thalidomide-NH-C8-NH2 Hydrochloride: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-C8-NH2 hydrochloride is a synthetic, bifunctional molecule that serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This compound incorporates the well-characterized thalidomide (B1683933) moiety, which acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to an eight-carbon alkyl chain (C8) terminating in a primary amine. This amine group provides a versatile reactive handle for conjugation to a ligand that targets a specific protein of interest for degradation. As a component of a PROTAC, Thalidomide-NH-C8-NH2 hydrochloride facilitates the recruitment of the CRBN E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the application of this compound in targeted protein degradation.
Chemical Structure and Properties
Thalidomide-NH-C8-NH2 hydrochloride is a synthetic compound used as a linker in the synthesis of PROTACs.[1][2][3] It contains a thalidomide-based Cereblon (CRBN) ligand.[1][2][3]
Chemical Structure
IUPAC Name: 4-((8-aminooctyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride
SMILES: Cl.NCCCCCCCCNc1cccc2C(=O)N(C3CCC(=O)NC3=O)C(=O)c12[4]
InChI Key: YVIZBYPPHMBVPA-UHFFFAOYSA-N[5]
| Property | Value | Source |
| CAS Number | 2446474-06-0 | [1][4] |
| Molecular Formula | C21H29ClN4O4 | [4][6] |
| Molecular Weight | 436.93 g/mol | [6] |
| Appearance | Solid Powder | [5] |
| Purity | ≥95% (HPLC) | [6] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Store at -20°C, sealed, away from moisture and light. | [7] |
Mechanism of Action: Targeted Protein Degradation
Thalidomide-NH-C8-NH2 hydrochloride functions as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[8] This binding event alters the substrate specificity of the CRL4-CRBN complex.[8] When incorporated into a PROTAC, which also includes a ligand for a target protein, this molecule facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[9] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Western Blotting for Protein Degradation
This is a fundamental technique to assess the degradation of the target protein.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
Caption: Standard workflow for Western Blot analysis.
Quantitative Proteomics for Specificity Analysis
To assess the selectivity of the PROTAC, a proteome-wide analysis is recommended.
Methodology:
-
Sample Preparation: Treat cells with the PROTAC or vehicle control. Harvest the cells and lyse them.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using proteomics software to identify and quantify proteins across all samples. Determine the relative abundance of proteins in the PROTAC-treated samples compared to the control.
Caption: Workflow for quantitative proteomics.
Ternary Complex Formation Assay (TR-FRET)
This assay confirms the formation of the PROTAC-mediated ternary complex.
Methodology:
-
Reagents:
-
Recombinant, tagged target protein (e.g., GST-tagged).
-
Recombinant, tagged CRBN (e.g., His-tagged).
-
PROTAC synthesized with Thalidomide-NH-C8-NH2 hydrochloride.
-
Fluorescently labeled antibodies against the tags (e.g., Tb-anti-GST and AF488-anti-His).
-
-
Assay Procedure:
-
In a microplate, combine the recombinant proteins and the PROTAC at various concentrations.
-
Add the fluorescently labeled antibodies.
-
Incubate to allow complex formation.
-
-
Data Acquisition: Measure the Time-Resolved Fluorescence Energy Transfer (TR-FRET) signal. An increased signal indicates the proximity of the two tagged proteins, confirming the formation of the ternary complex.
Caption: Logic diagram for TR-FRET assay.
Conclusion
Thalidomide-NH-C8-NH2 hydrochloride is a valuable chemical tool for the synthesis of PROTACs aimed at inducing the degradation of specific target proteins. Its thalidomide headgroup reliably recruits the CRBN E3 ligase, while the C8 linker with a terminal amine provides the necessary spacing and a convenient point of attachment for target-specific ligands. The experimental protocols outlined in this guide provide a framework for researchers to effectively characterize the efficacy, selectivity, and mechanism of action of PROTACs developed using this versatile linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. xcessbio.com [xcessbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thalidomide-NH-C8-NH2 hydrochloride - Immunomart [immunomart.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
